molecular formula C14H10F3NO2 B186727 (2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate CAS No. 198879-58-2

(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate

Cat. No. B186727
M. Wt: 281.23 g/mol
InChI Key: NOIIZKLGKVNXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as DFCF and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

DFCF has been studied extensively for its potential pharmacological applications. It has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, DFCF has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.

Mechanism Of Action

The mechanism of action of DFCF is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cancer cell growth and inflammation. Specifically, DFCF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cancer cell growth.

Biochemical And Physiological Effects

DFCF has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DFCF has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, DFCF has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

DFCF has several advantages for lab experiments, including its high purity and low toxicity. However, one limitation of DFCF is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DFCF. One area of interest is the development of DFCF as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DFCF and its potential effects on other biological pathways. Finally, research is needed to optimize the synthesis method of DFCF to improve yields and purity.

Synthesis Methods

The synthesis of DFCF is a multi-step process that involves the reaction of (2-fluorophenyl)methylamine with 2,5-difluorophenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound, DFCF. This synthesis method has been optimized to produce high yields of DFCF with high purity.

properties

CAS RN

198879-58-2

Product Name

(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate

InChI

InChI=1S/C14H10F3NO2/c15-10-5-6-12(17)13(7-10)18-14(19)20-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,18,19)

InChI Key

NOIIZKLGKVNXEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC(=O)NC2=C(C=CC(=C2)F)F)F

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NC2=C(C=CC(=C2)F)F)F

synonyms

Carbamic acid, (2,5-difluorophenyl)-, (2-fluorophenyl)methyl ester (9CI)

Origin of Product

United States

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